Tetrabutylammonium hydrogensulfate

Description

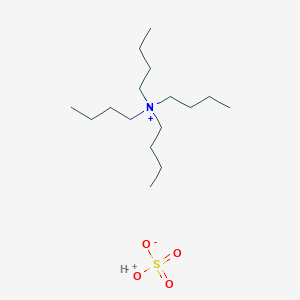

Structure

3D Structure of Parent

Properties

IUPAC Name |

hydrogen sulfate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFJWMWCIHQNCP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4067690 | |

| Record name | Tetrabutylammonium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium hydrogen sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32503-27-8 | |

| Record name | Tetrabutylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32503-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium bisulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU8DU7VEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tetrabutylammonium hydrogensulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Tetrabutylammonium hydrogensulfate (TBAHS). The information is presented to support research, development, and quality control activities involving this versatile quaternary ammonium salt.

Core Physical Properties

This compound is a white, crystalline powder.[1][2][3][4] It is a stable compound but is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][5][6] Due to its ionic nature, it finds use as a phase-transfer catalyst, an ion-pairing reagent in chromatography, and in the synthesis of other chemical compounds.[3][4][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Physical Property | Value | Units |

| Molecular Formula | C₁₆H₃₇NO₄S | - |

| Molecular Weight | 339.53 | g/mol |

| Melting Point | 168 - 174 | °C |

| Boiling Point | ~213.3 | °C at 978.3 hPa |

| Density | 1.01 | g/cm³ |

| Bulk Density | 650 | kg/m ³ |

| Water Solubility | 31.102 | g/L at 28°C |

| pH | 1 - 2.1 | (50 - 100 g/L aqueous solution) |

| Vapor Pressure | 0 | Pa at 25°C |

Experimental Protocols

The determination of the physical properties listed above requires precise experimental methodologies. Below are detailed protocols for the key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample.[9][10][11] The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of approximately 1-2 mm.[9][10][11]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the initial melting point. The temperature at which the last crystal melts is recorded as the final melting point.[11] For a pure substance, this range should be narrow (0.5-1.5°C).

Boiling Point Determination (OECD Test Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Principle: A substance is heated, and the temperature at which it boils is measured. Several methods exist, including the ebulliometer, dynamic, and distillation methods. The Siwoloboff method is suitable for small sample sizes.[1][5][12]

Apparatus:

-

Boiling tube

-

Thermometer with a side-arm

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., oil bath)

Procedure (Siwoloboff Method):

-

A small amount of the substance is placed in the boiling tube.

-

A capillary tube, sealed a few millimeters from the bottom, is placed inside the boiling tube with the open end downwards.

-

The apparatus is heated gently in the heating bath.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to rise in the capillary tube is recorded as the boiling point.

Water Solubility Determination (OECD Test Guideline 105 - Flask Method)

This guideline outlines the procedure for determining the water solubility of a substance. For substances with solubility above 10⁻² g/L, the flask method is recommended.[2][13][14]

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.

Apparatus:

-

Erlenmeyer flask with a stirrer

-

Constant temperature bath

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrometer)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 28°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method. This concentration represents the water solubility at the specified temperature.

Density Determination (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Principle: Based on Archimedes' principle, the volume of an object is equal to the volume of the fluid it displaces when fully submerged.

Apparatus:

-

Graduated cylinder

-

Analytical balance

-

A liquid in which the solid is insoluble (e.g., a non-polar solvent for TBAHS if it doesn't dissolve)

Procedure:

-

The mass of a sample of this compound is accurately measured using an analytical balance.

-

A known volume of the liquid is placed in a graduated cylinder, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.

pH Determination

The pH of an aqueous solution of this compound is a measure of its acidity.

Principle: The pH is measured electrometrically using a pH meter, which determines the hydrogen ion activity in the solution.

Apparatus:

-

pH meter with a glass electrode

-

Beakers

-

Standard buffer solutions (e.g., pH 4, 7, and 10)

-

Distilled water

Procedure:

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample. The electrode is rinsed with distilled water and blotted dry between each buffer.[15]

-

Sample Preparation: A solution of known concentration (e.g., 50 g/L) of this compound in distilled water is prepared.

-

Measurement: The calibrated electrode is immersed in the sample solution, and the solution is gently stirred. The pH reading is allowed to stabilize before being recorded. The temperature of the solution should also be noted as pH is temperature-dependent.

Logical Relationship of Physical Properties and Their Determination

The following diagram illustrates the workflow for characterizing the physical properties of a solid substance like this compound.

Caption: Workflow for physical property determination of TBAHS.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. cerritos.edu [cerritos.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 8. globe.gov [globe.gov]

- 9. chm.uri.edu [chm.uri.edu]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. laboratuar.com [laboratuar.com]

- 13. OECD 105 - Phytosafe [phytosafe.com]

- 14. filab.fr [filab.fr]

- 15. uomus.edu.iq [uomus.edu.iq]

Synthesis and purification protocol for Tetrabutylammonium hydrogensulfate.

An In-depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium Hydrogensulfate

For Researchers, Scientists, and Drug Development Professionals

This compound (TBAHS), a quaternary ammonium salt, is a versatile and widely utilized phase transfer catalyst in organic synthesis.[1] Its efficacy in facilitating reactions between reactants in different phases has made it an indispensable tool for chemists in various fields, including pharmaceuticals. This technical guide provides a comprehensive overview of the common synthetic routes and purification protocols for TBAHS, complete with detailed experimental procedures, comparative data, and workflow visualizations.

Synthesis of this compound

Several synthetic pathways to TBAHS have been reported, primarily involving the reaction of a tetrabutylammonium salt with sulfuric acid. The choice of the starting tetrabutylammonium salt can influence the reaction conditions and work-up procedures.

From Tetrabutylammonium Hydroxide

A straightforward and common method involves the neutralization of tetrabutylammonium hydroxide with sulfuric acid.[2][3]

Reaction: (C₄H₉)₄NOH + H₂SO₄ → (C₄H₉)₄NHSO₄ + H₂O[2]

Experimental Protocol: To a solution of tetrabutylammonium hydroxide (1 mole) in water, an equimolar amount of sulfuric acid (1 mole) is added slowly with stirring.[3] The reaction mixture is then concentrated by evaporation in vacuo to yield the crude this compound.[3]

From Tetrabutylammonium Bromide

Another prevalent method utilizes tetrabutylammonium bromide as the starting material. This process involves an ion exchange reaction.

Experimental Protocol: A detailed procedure described in a patent involves dissolving 25.8 kg of tetrabutylammonium bromide and 22 kg of pentachlorophenol in 80 liters of toluene.[3] This solution is then extracted with an aqueous solution of sodium hydroxide. The resulting organic layer containing tetrabutylammonium phenolate is subsequently extracted with sulfuric acid. After separation and concentration of the aqueous layers, the product crystallizes upon cooling.[3]

From Tetrabutylammonium Chloride

The reaction of tetrabutylammonium chloride with concentrated sulfuric acid also yields TBAHS.[2]

Reaction: (C₄H₉)₄NCl + H₂SO₄ → (C₄H₉)₄NHSO₄ + HCl[2]

Experimental Protocol: Concentrated sulfuric acid (1.5-2 moles) is slowly added to tetrabutylammonium chloride (1-2 moles) with continuous stirring at room temperature for 2-3 hours.[2] To prevent the absorption of moisture, the reaction is carried out under a stream of dry nitrogen or other inert gas.[2] After the reaction is complete, distilled water is added to the cooled reaction mixture, causing the product to precipitate. The solid is then collected by filtration and washed.[2]

Other Synthetic Routes

This compound can also be prepared from tetrabutylammonium azide by reacting it with potassium hydrogen sulfate and 10% aqueous sulfuric acid.[4] Another method involves the reaction of tetrabutylammonium thiocyanate with 70% sulfuric acid at 75 °C.[4]

Quantitative Data Summary

The following table summarizes the quantitative data found for the synthesis of TBAHS from various starting materials.

| Starting Material | Reactants and Stoichiometry | Solvent | Yield | Melting Point (°C) | Reference |

| Tetrabutylammonium Bromide | Bu₄NBr (80 moles), H₂SO₄ (80 moles) | Toluene/Water | 93.5% (crystalline) | - | [3] |

| Tetrabutylammonium Hydroxide | Bu₄NOH (1 mole), H₂SO₄ (1 mole) | Water | - | 170.6 | [3] |

| n-Butyliodide & Tributylamine | n-BuI (1 mole), Tributylamine (1 mole), Dimethylsulfate (1.1 moles), H₂SO₄ | Acetonitrile | - | 170-176 | [3] |

Purification of this compound

Purification of crude TBAHS is crucial to remove unreacted starting materials and byproducts. Recrystallization is the most common method employed.

Recrystallization

The choice of solvent for recrystallization is critical for obtaining high-purity crystals.

Experimental Protocol:

-

From Ethyl Acetate: The crude, semi-crystalline product can be recrystallized from ethyl acetate to yield pure this compound.[3]

-

From Methyl Ethyl Ketone: Recrystallization from methyl ethyl ketone has been reported to yield TBAHS with a melting point of 170.6 °C.[3]

-

From Methylisobutylketone: In cases where the product is contaminated with sulfuric acid, it can be dissolved in methylisobutylketone, treated with anhydrous potassium carbonate, and boiled for two hours.[3] After filtering the hot solution, the product crystallizes upon cooling.[3]

-

From Acetone: The sulfate salt can also be crystallized from acetone.[4]

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Synthesis of TBAHS from Tetrabutylammonium Hydroxide.

Caption: Synthesis of TBAHS from Tetrabutylammonium Chloride.

Caption: General Purification Workflow for TBAHS by Recrystallization.

References

An In-Depth Technical Guide to the Mechanism of Action of Tetrabutylammonium Hydrogen Sulfate in Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This technique overcomes the inherent limitations of heterogeneous reaction systems, leading to increased reaction rates, milder reaction conditions, and improved yields. Tetrabutylammonium hydrogen sulfate (TBAHS), a quaternary ammonium salt, has emerged as a versatile and efficient phase-transfer catalyst in a wide array of organic transformations. This technical guide provides a comprehensive overview of the mechanism of action of TBAHS in phase-transfer catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of Phase-Transfer Catalysis with TBAHS

The efficacy of TBAHS as a phase-transfer catalyst stems from its unique amphipathic structure. It comprises a lipophilic (oil-soluble) tetrabutylammonium cation ((C₄H₉)₄N⁺) and a hydrophilic (water-soluble) hydrogen sulfate anion (HSO₄⁻). This dual nature allows it to act as a "shuttle" for reactive anions from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs.

The general mechanism, often referred to as the Starks' extraction mechanism, involves the following key steps:

-

Anion Exchange: In the aqueous phase, the TBAHS exchanges its hydrogen sulfate anion for the reacting anion (e.g., hydroxide, cyanide, halide) to form a lipophilic ion pair, tetrabutylammonium-[anion] (Q⁺A⁻).

-

Phase Transfer: This newly formed ion pair, being soluble in the organic phase due to the bulky alkyl groups of the cation, migrates across the phase boundary into the organic layer.

-

Reaction in the Organic Phase: In the organic phase, the "naked" anion is highly reactive and readily attacks the organic substrate, leading to the formation of the desired product.

-

Catalyst Regeneration: After the reaction, the tetrabutylammonium cation pairs with the leaving group anion and transfers back to the aqueous phase, where it can exchange for another reactant anion, thus completing the catalytic cycle.

This continuous shuttling of anions into the organic phase dramatically increases the reaction rate by overcoming the insolubility of the reactants.

Quantitative Data on TBAHS-Catalyzed Reactions

The efficiency of TBAHS as a phase-transfer catalyst is demonstrated by the high yields and favorable reaction conditions observed in various organic reactions.

Synthesis of Tetrahydrobenzo[a]xanthene-11-ones

In the synthesis of tetrahydrobenzo[a]xanthene-11-ones, the catalytic activity of TBAHS was optimized by varying the catalyst loading and temperature.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| 1 | 0 | 60 | 20 |

| 2 | 2.5 | 60 | 50 |

| 3 | 5 | 60 | 75 |

| 4 | 10 | 60 | 90 |

| 5 | 15 | 60 | 90 |

| 6 | 20 | 60 | 90 |

| 7 | 10 | Room Temp. | 20 |

| 8 | 10 | 40 | 65 |

| 9 | 10 | 80 | 85 |

| 10 | 10 | 90 | 80 |

Data sourced from a study on the greener synthesis of tetrahydrobenzo[a]xanthene-11-ones.

Benzoin Condensation

TBAHS has been evaluated as a phase-transfer catalyst in the benzoin condensation of benzaldehyde.

| Catalyst | Conversion (%) | Selectivity (%) |

| TBAB | 75 | >95 |

| TMAB | - | - |

| ETPB | - | - |

| TBAHS | Evaluated | - |

Data from a study on pseudo-phase transfer catalysis in benzoin condensation. While TBAHS was evaluated, specific quantitative data for it was not presented in the available abstract.[1] TBAB (Tetrabutylammonium bromide) showed 75% conversion.[1]

Experimental Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits from phase-transfer catalysis. While many protocols exist, the use of a phase-transfer catalyst like TBAHS can significantly improve the reaction efficiency, especially when dealing with solid alkoxides.

Materials:

-

4-Ethylphenol

-

Sodium hydroxide (25% aqueous solution)

-

Tetrabutylammonium hydrogen sulfate (TBAHS)

-

Methyl iodide

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a 5 mL conical vial equipped with a magnetic spin vane, add 150 mg of 4-ethylphenol and 1.25 mL of 25% aqueous sodium hydroxide solution.

-

Gently heat the mixture until the 4-ethylphenol dissolves completely.

-

Add 45 mg of TBAHS to the solution.

-

Fit the vial with a reflux condenser and add 2.61 mmol of methyl iodide through the top of the condenser.

-

Reflux the reaction mixture gently for one hour. Ensure a gentle boil to prevent the loss of the volatile methyl iodide.

-

After one hour, allow the reaction to cool to room temperature and then briefly in an ice bath.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with diethyl ether (2 x 10 mL).

-

Wash the combined organic layers with 10 mL of water, followed by 10 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude 4-ethylanisole.

-

The product can be further purified by column chromatography on silica gel.

Benzoin Condensation

The benzoin condensation of aromatic aldehydes can be effectively catalyzed by a cyanide source in the presence of a phase-transfer catalyst like TBAHS in a biphasic system.

Materials:

-

Benzaldehyde

-

Sodium cyanide (aqueous solution)

-

Tetrabutylammonium hydrogen sulfate (TBAHS)

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a solution of sodium cyanide in water.

-

Add a solution of benzaldehyde in the organic solvent to the flask.

-

Add a catalytic amount of TBAHS (typically 5-10 mol%) to the biphasic mixture.

-

Heat the reaction mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Separate the organic layer and wash it with water to remove any residual cyanide. Caution: Handle cyanide-containing aqueous waste with extreme care and dispose of it according to safety protocols.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzoin.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Catalytic Cycle of TBAHS in Phase-Transfer Catalysis

Caption: Catalytic cycle of TBAHS in a typical phase-transfer catalyzed reaction.

Experimental Workflow for Williamson Ether Synthesis using TBAHS

Caption: Step-by-step workflow for the synthesis of 4-ethylanisole via Williamson ether synthesis.

Conclusion

Tetrabutylammonium hydrogen sulfate is a highly effective and versatile phase-transfer catalyst that finds broad application in organic synthesis. Its mechanism of action, centered on the transport of reactive anions from an aqueous to an organic phase, enables a wide range of reactions to proceed under mild conditions with high efficiency. The quantitative data and experimental protocols provided in this guide highlight the practical utility of TBAHS for researchers, scientists, and drug development professionals. The continued exploration of TBAHS and other phase-transfer catalysts will undoubtedly lead to the development of even more efficient and environmentally benign synthetic methodologies.

References

A Comprehensive Technical Guide to the Solubility of Tetrabutylammonium Hydrogen Sulfate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of tetrabutylammonium hydrogen sulfate (TBAHS), a widely used phase-transfer catalyst and ion-pairing reagent. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Core Topic: Solubility of Tetrabutylammonium Hydrogen Sulfate

Tetrabutylammonium hydrogen sulfate, with the chemical formula C₁₆H₃₇NO₄S, is a quaternary ammonium salt that plays a crucial role in various chemical syntheses.[1][2][3] Its efficacy, particularly as a phase-transfer catalyst, is intrinsically linked to its solubility characteristics in both aqueous and organic phases.[4][5] Understanding its solubility profile in a range of common organic solvents is therefore essential for optimizing reaction conditions, improving yields, and ensuring the purity of final products.

While it is widely reported to be soluble in water and polar organic solvents, specific quantitative solubility data in organic media is not extensively documented in publicly available literature.[4][6] This guide presents the available data and provides methodologies for its empirical determination.

Quantitative Solubility Data

The solubility of tetrabutylammonium hydrogen sulfate is most clearly documented for aqueous solutions. Several sources indicate a significant solubility in water.[1][2][7][8][9][10][11][12][13][14][15] For organic solvents, the information is more qualitative, with general statements about its solubility in polar organic solvents.[4] One key indicator of its solubility in acetone is the fact that it can be crystallized from this solvent.[1]

| Solvent | Formula | Type | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Water | H₂O | Protic Inorganic | >50[12] | Not Specified | Soluble, forming a clear, colorless solution.[1][2][7][8][10][13][15] |

| Water | H₂O | Protic Inorganic | 10 (w/v)[1][2][8][10][13][15] | 20[1][8][13] | Clear, colorless solution.[1][8][13] |

| Acetone | C₃H₆O | Ketone | Data Not Available | Not Specified | TBAHS can be crystallized from acetone.[1] |

| Methanol | CH₄O | Alcohol | Data Not Available | Not Specified | Generally soluble in polar organic solvents.[4] |

| Ethanol | C₂H₆O | Alcohol | Data Not Available | Not Specified | Generally soluble in polar organic solvents.[4] |

| Dichloromethane | CH₂Cl₂ | Halogenated | Data Not Available | Not Specified | - |

| Ethyl Acetate | C₄H₈O₂ | Ester | Data Not Available | Not Specified | - |

| Toluene | C₇H₈ | Aromatic | Data Not Available | Not Specified | - |

Note: The lack of specific quantitative data for organic solvents in the literature highlights a knowledge gap and underscores the importance of the experimental protocols outlined below.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of TBAHS in specific organic solvents, the following established experimental methodologies are recommended.

Gravimetric Method

This is a fundamental and widely applicable method for determining the solubility of a solid in a liquid.[1][16]

Principle: A saturated solution of the solute is prepared at a specific temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Methodology:

-

Saturation: An excess amount of tetrabutylammonium hydrogen sulfate is added to the chosen organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed. This can take several hours to days.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Sample Collection: A precise volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Evaporation: The solvent is evaporated from the collected sample. This can be done at ambient temperature, under reduced pressure, or by gentle heating in a fume hood or oven, ensuring the temperature is below the decomposition point of TBAHS.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or oven. The final weight is recorded.

-

Calculation: The solubility is calculated as the mass of the dissolved TBAHS per unit volume or mass of the solvent.

UV-Vis Spectrophotometric Method

This method is suitable if TBAHS exhibits a characteristic UV-Vis absorbance in the chosen solvent.[4][6][9][17][18]

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law. A calibration curve is first established using solutions of known concentrations.

Detailed Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of TBAHS in the specific organic solvent is prepared, and its UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance.

-

Calibration Curve Construction: A series of standard solutions of TBAHS with known concentrations are prepared in the solvent. The absorbance of each standard solution is measured at the determined λmax. A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution of TBAHS is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Measurement: After separating the undissolved solid, a sample of the saturated solution is carefully diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

-

Concentration Determination: The concentration of TBAHS in the diluted sample is determined from the calibration curve. This value is then used to calculate the concentration in the original saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of tetrabutylammonium hydrogen sulfate.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. kinampark.com [kinampark.com]

- 8. Phase transfer catalysts drive diverse organic solvent solubility of single-walled carbon nanotubes helically wrapped by ionic, semiconducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. cefns.nau.edu [cefns.nau.edu]

- 11. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]

- 12. Tetrabutylammonium hydrogen sulfate, 99%, for HPLC | Fisher Scientific [fishersci.ca]

- 13. relicchemicals.com [relicchemicals.com]

- 14. itwreagents.com [itwreagents.com]

- 15. Tetrabutylammonium hydrogen sulfate CAS#: 32503-27-8 [m.chemicalbook.com]

- 16. pharmajournal.net [pharmajournal.net]

- 17. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scirp.org [scirp.org]

A Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Hydrogensulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tetrabutylammonium hydrogensulfate (TBAHS). This information is critical for its safe handling, storage, and application in research, development, and manufacturing processes.

Thermal Properties

This compound is a quaternary ammonium salt that exhibits distinct thermal behavior. Key thermal parameters have been summarized from available literature and safety data sheets.

Data Presentation

The quantitative thermal data for this compound are presented in the tables below for clarity and ease of comparison.

Table 1: Thermal Stability Data

| Parameter | Value | Source |

| Decomposition Onset Temperature | Stable up to 260 °C, followed by slow decomposition | [1][2] |

| Melting Point | 168 - 174 °C | [3][4] |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Source |

| Enthalpy of Melting (ΔHm) | -48.4 J/g | [1][2] |

Table 3: Hazardous Decomposition Products

| Product | Chemical Formula | Source |

| Nitrogen Oxides | NOx | [5] |

| Sulfur Oxides | SOx | [5] |

| Carbon Oxides | CO, CO2 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal properties of this compound are outlined below. These represent standard analytical procedures.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: The sample is heated under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperature ranges of mass loss, and the percentage of residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen, with a constant purge rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles to observe thermal transitions. A typical heating rate is 10 °C/min.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is determined from the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated by integrating the area of the peak.

Decomposition Pathway

The thermal decomposition of quaternary ammonium salts like this compound can proceed through several pathways. The primary mechanisms are Hofmann elimination and nucleophilic substitution (SN2). Given the structure of the tetrabutylammonium cation and the presence of the hydrogensulfate counter-ion, a combination of these pathways is plausible, leading to the observed decomposition products.

Proposed Decomposition Mechanism:

At elevated temperatures, the tetrabutylammonium cation can undergo decomposition via two main routes:

-

Hofmann Elimination: This is a beta-elimination reaction where a proton is abstracted from a beta-carbon by a base, leading to the formation of an alkene and a tertiary amine. In the case of tetrabutylammonium, the hydrogensulfate anion or another base present can facilitate the abstraction of a proton from a butyl group, yielding 1-butene and tributylamine.

-

Nucleophilic Substitution (SN2): The hydrogensulfate anion can act as a nucleophile, attacking one of the alpha-carbons of the butyl groups. This would lead to the formation of butyl hydrogensulfate and tributylamine.

The initial decomposition products, tributylamine and 1-butene, are themselves subject to further decomposition and oxidation at higher temperatures, especially in the presence of any residual air, to form the final hazardous products: oxides of nitrogen (from the amine), oxides of sulfur (from the hydrogensulfate), and oxides of carbon (from the butyl chains).

Visualizations

Experimental Workflow

References

- 1. Electrotransport and thermal properties of tetrabutylammonium hydrogen sulfate › Research Explorer [pure.nsu.ru]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97 32503-27-8 [sigmaaldrich.com]

- 4. Tetrabutylammonium hydrogen sulfate, 99%, for HPLC | Fisher Scientific [fishersci.ca]

- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]

Tetrabutylammonium Hydrogensulfate: A Technical Examination of its Hygroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium hydrogensulfate (TBAHS) is a quaternary ammonium salt widely utilized as a phase-transfer catalyst and an ion-pairing reagent in various chemical and pharmaceutical applications.[1] Its physical state and chemical reactivity can be significantly influenced by its interaction with atmospheric moisture. This technical guide provides an in-depth analysis of the hygroscopic nature of TBAHS, presenting its physicochemical properties, detailing experimental protocols for hygroscopicity determination, and outlining best practices for its handling and storage.

Introduction to this compound

This compound, with the chemical formula C₁₆H₃₇NO₄S, is a white crystalline powder.[1][2] It is a versatile reagent employed in organic synthesis, including N-alkylation reactions, and as an ion-pairing agent in liquid chromatography for the analysis of pharmaceutical compounds.[1][3] Given its applications in sensitive and precise environments such as pharmaceutical development, understanding its tendency to absorb moisture from the atmosphere is of critical importance for ensuring reproducibility and maintaining material integrity.

Hygroscopic Nature of TBAHS

This compound is classified as a hygroscopic material.[1][2][4][5][6] This property means it readily attracts and holds water molecules from the surrounding environment. The absorption of moisture can lead to changes in its physical state, such as clumping or deliquescence, which can impact its flowability, dissolution rate, and chemical stability. Consequently, specific handling and storage protocols are necessary.[3][6][7]

Physicochemical Properties

A summary of the key physical and chemical properties of TBAHS is provided in the table below for easy reference.

| Property | Value | References |

| CAS Number | 32503-27-8 | [1] |

| Molecular Formula | C₁₆H₃₇NO₄S | [1][2] |

| Molecular Weight | 339.53 g/mol | [1] |

| Appearance | White to beige crystalline powder or crystals | [1][8] |

| Melting Point | 169-175 °C | [1][8] |

| Solubility | Soluble in water | [1] |

| pH | 1-2 (in a 100g/L aqueous solution at 20°C) | [1] |

General Hygroscopicity Classification

| Classification | % Weight Increase (at 84% RH, 25°C) |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.12% but < 0.2% |

| Hygroscopic | ≥ 0.2% but < 2.0% |

| Very hygroscopic | ≥ 2.0% but < 20% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Given the explicit classification of TBAHS as hygroscopic in safety data sheets, it is expected to fall within the "Hygroscopic" or "Very hygroscopic" categories.[4][5][6][7]

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of a substance like TBAHS, several established analytical techniques can be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a series of controlled relative humidity steps at a constant temperature.[][10]

Objective: To generate a moisture sorption-desorption isotherm for TBAHS, which quantifies the amount of water absorbed at various humidity levels and identifies the critical relative humidity (CRH) where significant water uptake occurs.

Methodology:

-

Sample Preparation: A small amount of TBAHS (typically 5-15 mg) is accurately weighed and placed into the DVS analyzer's sample pan.[11]

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates.[11]

-

Desorption Phase: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to assess the desorption properties and any hysteresis.[11]

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the dry mass versus the RH. This plot constitutes the sorption-desorption isotherm.

Karl Fischer Titration

Karl Fischer titration is a classic method to determine the water content of a sample.[10][11] It can be used to quantify the amount of water absorbed by TBAHS after exposure to a specific humidity environment.

Objective: To determine the specific water content of a TBAHS sample after equilibration in a controlled humidity environment.

Methodology:

-

Sample Exposure: A known mass of TBAHS is placed in a desiccator containing a saturated salt solution to maintain a constant relative humidity.[11]

-

Equilibration: The sample is left to equilibrate for a defined period (e.g., 24 or 48 hours).

-

Titration: The sample is then quickly transferred to the Karl Fischer titration vessel, and the water content is determined by titration with a Karl Fischer reagent.

-

Calculation: The percentage of water in the sample is calculated based on the amount of titrant consumed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the hygroscopicity of a chemical compound like TBAHS using Dynamic Vapor Sorption (DVS).

Caption: Workflow for Hygroscopicity Assessment using DVS.

Handling and Storage Recommendations

Due to its hygroscopic nature, specific precautions must be taken when handling and storing this compound to maintain its quality and integrity.

-

Storage: Store in a cool, dry, and well-ventilated area.[4][7] Keep containers tightly closed to prevent moisture absorption.[4][7] For long-term storage or for use in moisture-sensitive applications, storing under an inert atmosphere, such as nitrogen, is recommended.[3][6]

-

Handling: Handle in a controlled environment, preferably with low humidity.[12] Avoid the formation of dust and aerosols.[4][7] Use appropriate personal protective equipment, including gloves and safety glasses.[4][7] After handling, wash hands thoroughly.[4]

Conclusion

This compound is a hygroscopic compound, a property that necessitates careful consideration in its handling, storage, and application, particularly within the pharmaceutical and chemical research sectors. While quantitative data on its moisture sorption behavior requires specific experimental determination, established methods such as Dynamic Vapor Sorption and Karl Fischer titration can provide the necessary insights. By adhering to the recommended storage and handling protocols, researchers can ensure the material's integrity and the reliability of their experimental outcomes.

References

- 1. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]

- 2. Tetrabutylammonium hydrogen sulfate | C16H37NO4S | CID 94433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. 394200250 [thermofisher.com]

- 10. quora.com [quora.com]

- 11. jocpr.com [jocpr.com]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide to Tetrabutylammonium Hydrogen Sulfate (CAS 32503-27-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of Tetrabutylammonium hydrogen sulfate (TBAHS), a versatile quaternary ammonium salt.

Chemical Identity and Structure

Tetrabutylammonium hydrogen sulfate, with the CAS number 32503-27-8, is a quaternary ammonium salt.[1][2] Its structure consists of a central nitrogen atom bonded to four butyl groups, forming a tetrabutylammonium cation, and a hydrogen sulfate anion.[3][4] This amphipathic nature, with a hydrophilic ionic head and hydrophobic alkyl chains, is key to its utility in various chemical processes.

Chemical Structure:

-

InChI: InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1[3][4]

Physicochemical Properties

TBAHS is typically a white to off-white crystalline solid that is hygroscopic.[1][2][4][5] It is soluble in water and polar organic solvents.[5] Key physicochemical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | References |

| CAS Number | 32503-27-8 | [1][2] |

| Molecular Weight | 339.53 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][4][5] |

| Odor | Odorless | [5] |

| Stability | Stable, but moisture sensitive. Incompatible with strong oxidizing agents. | [1][2] |

Table 2: Quantitative Physicochemical Data

| Property | Value | References |

| Melting Point | 168 - 174 °C | [1][5] |

| Boiling Point | No information available | [5] |

| Solubility in Water | >50% | |

| pH (50 g/L aq. sol.) | 2.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 12 | [3] |

| Topological Polar Surface Area | 85.8 Ų | [3] |

Table 3: Spectroscopic Data

| Spectrum Type | Key Features and References |

| ¹H NMR | Spectra available from various sources.[6][7] |

| ¹³C NMR | Spectra available from various sources.[4] |

| IR | Spectra available from various sources.[4][8] |

Experimental Protocols and Applications

Tetrabutylammonium hydrogen sulfate is a widely used reagent in organic synthesis and analytical chemistry, primarily for its roles as a phase transfer catalyst and an ion-pairing reagent.

As a phase transfer catalyst, TBAHS facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). The tetrabutylammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can proceed. This technique often leads to faster reaction rates, milder reaction conditions, and improved yields.

Experimental Protocol: N-Alkylation of Benzanilides

The N-alkylation of benzanilides is a common reaction where TBAHS is employed as a phase transfer catalyst.[1][2]

-

Reactants:

-

Benzanilide (substrate)

-

Alkylating agent (e.g., alkyl halide)

-

Base (e.g., aqueous sodium hydroxide)

-

Tetrabutylammonium hydrogen sulfate (catalyst)

-

Organic solvent (e.g., toluene, dichloromethane)

-

-

Procedure:

-

Dissolve the benzanilide and the alkylating agent in the organic solvent in a reaction vessel equipped with a stirrer.

-

Add an aqueous solution of the base.

-

Add a catalytic amount of Tetrabutylammonium hydrogen sulfate (typically 1-10 mol%).

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC/MS).

-

Separate the organic layer, wash with water, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

-

In reversed-phase high-performance liquid chromatography (HPLC), TBAHS is used as an ion-pairing reagent to enhance the retention and separation of ionic analytes.[2][9] The hydrophobic tetrabutylammonium cation pairs with the anionic analyte, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase.[10]

Experimental Protocol: HPLC Analysis of Acidic Compounds

-

Objective: To separate a mixture of acidic analytes using reversed-phase HPLC with TBAHS as an ion-pairing reagent.

-

Materials:

-

HPLC system with a C18 column.

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Tetrabutylammonium hydrogen sulfate.

-

Sample containing acidic analytes.

-

-

Procedure:

-

Mobile Phase Preparation:

-

Prepare the aqueous buffer at the desired pH. The pH should be chosen to ensure the analytes are in their ionic form.[11]

-

Dissolve Tetrabutylammonium hydrogen sulfate in the aqueous buffer to a final concentration typically ranging from 1 to 10 mM.

-

Mix the aqueous phase with the organic modifier in the desired ratio.

-

Filter and degas the mobile phase before use.

-

-

Chromatographic Conditions:

-

Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

-

Set the flow rate (e.g., 1.0 mL/min) and column temperature.

-

Set the detector wavelength appropriate for the analytes.

-

-

Analysis:

-

Inject the sample solution.

-

Record the chromatogram and determine the retention times and peak areas of the analytes.

-

-

Biological Activity and Drug Development Relevance

While the primary applications of Tetrabutylammonium hydrogen sulfate are in synthesis and analysis, it has been noted to exhibit some biological properties.

As a quaternary ammonium compound, TBAHS displays antibacterial properties.[1][2][12] This activity is attributed to the positively charged nitrogen atom and the long alkyl chains, which can disrupt the cell membranes of bacteria.

In the context of drug development, TBAHS is primarily an enabling tool rather than a therapeutic agent itself. Its utility lies in:

-

Synthesis of Active Pharmaceutical Ingredients (APIs): As a phase transfer catalyst, it facilitates the synthesis of complex organic molecules that are often the basis of new drugs.

-

Pharmaceutical Analysis: As an ion-pairing reagent in HPLC, it is crucial for the quality control and analysis of pharmaceutical compounds and their metabolites.[2][9]

There is limited evidence to suggest that Tetrabutylammonium hydrogen sulfate directly interacts with specific signaling pathways in a manner relevant to drug action. Its biological effects are more general and related to its surfactant properties. The search for direct modulation of signaling pathways by this compound did not yield specific results, with the literature focusing more on the signaling roles of hydrogen sulfide, a distinct chemical entity.[13][14][15][16][17]

Safety and Handling

Tetrabutylammonium hydrogen sulfate is classified as harmful if swallowed and causes skin and eye irritation.[5] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. It is hygroscopic and should be stored in a tightly closed container in a dry, cool place.[1]

Conclusion

Tetrabutylammonium hydrogen sulfate (CAS 32503-27-8) is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined chemical and physical properties, coupled with its efficacy as a phase transfer catalyst and an ion-pairing reagent, make it an indispensable tool in both the synthesis and analysis of chemical compounds. While it exhibits some inherent antibacterial activity, its primary significance in the pharmaceutical industry is as a critical component in the manufacturing and quality control processes of therapeutic agents.

References

- 1. Cas 32503-27-8,Tetrabutylammonium hydrogen sulfate | lookchem [lookchem.com]

- 2. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]

- 3. Tetrabutylammonium Hydrogen Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Tetrabutylammonium hydrogen sulfate | C16H37NO4S | CID 94433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Tetrabutylammonium hydrogen sulfate(32503-27-8) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Home - ITW Reagents [itwreagents.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [amp.chemicalbook.com]

- 13. antibe.wingfielddigital.com [antibe.wingfielddigital.com]

- 14. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Cell-Signaling Functions of Hydrogen Sulfide in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. frontiersin.org [frontiersin.org]

The Unseen Engine: A Technical Guide to the Hydrogensulfate Anion's Role in TBAHS Catalysis

For Immediate Release

A Deep Dive into the Catalytic Core of Tetrabutylammonium hydrogensulfate (TBAHS) for Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the critical role of the hydrogensulfate (HSO₄⁻) anion in reactions catalyzed by this compound (TBAHS). While often categorized simply as a phase-transfer catalyst (PTC), the functionality of TBAHS is nuanced, with the hydrogensulfate anion playing a direct and pivotal role in the catalytic cycle, extending beyond simple phase transfer to acting as a potent Brønsted acid in the organic phase. This dual-functionality makes TBAHS a versatile and efficient catalyst for a wide array of organic transformations crucial to the pharmaceutical and fine chemical industries.

The Dual-Role Catalysis of TBAHS: Beyond Simple Phase Transfer

This compound (TBAHS) is a quaternary ammonium salt renowned for its efficacy in accelerating reactions between reactants in immiscible phases.[1] Its mechanism, however, is more complex than that of a simple shuttle for anions. The large, lipophilic tetrabutylammonium (TBA⁺) cation is responsible for transporting the catalytically active hydrogensulfate anion (HSO₄⁻) from the aqueous or solid phase into the organic phase where the reaction occurs.[2]

Once in the organic medium, the hydrogensulfate anion exhibits its second, and equally important, catalytic function: it acts as a Brønsted acid, donating a proton to a substrate molecule.[2] This protonation activates the substrate for subsequent chemical transformation. This dual-role catalysis—phase transfer and acid catalysis—is fundamental to the high efficiency of TBAHS in numerous reactions. The anion is not a mere spectator ion but an active participant in the catalytic cycle.

Quantitative Analysis of TBAHS Catalysis

The efficacy of TBAHS is demonstrated across a range of organic reactions. The following tables summarize quantitative data from key experiments, highlighting the impact of catalyst choice, catalyst loading, and reaction temperature on product yields.

Table 1: Comparative Efficacy of Catalysts in the Synthesis of Tetrahydrobenzo[a]xanthen-11-ones

| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | None | 60 | 300 | 20 |

| 2 | TBAB (10) | 60 | 180 | 40 |

| 3 | CTAB (10) | 60 | 240 | 35 |

| 4 | TBAHS (10) | 60 | 30 | 90 |

| 5 | p-TSA (10) | 60 | 120 | 60 |

Data sourced from a study on the one-pot synthesis of tetrahydrobenzo[a]xanthen-11-ones.[3]

Table 2: Optimization of TBAHS Catalyst Loading for Tetrahydrobenzo[a]xanthen-11-one Synthesis

| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | 2.5 | 240 | 50 |

| 2 | 5 | 120 | 75 |

| 3 | 10 | 30 | 90 |

| 4 | 15 | 30 | 90 |

| 5 | 20 | 30 | 90 |

Data sourced from a study on the one-pot synthesis of tetrahydrobenzo[a]xanthen-11-ones.[3]

Table 3: TBAHS-Catalyzed Synthesis of 2,4,6-Triarylpyridines

| Entry | Aldehyde | Acetophenone | Time (h) | Yield (%) |

| 1 | 4-Cl-C₆H₄CHO | C₆H₅COCH₃ | 5-6 | 75 |

| 2 | C₆H₅CHO | C₆H₅COCH₃ | 5-6 | 72 |

| 3 | 4-MeO-C₆H₄CHO | C₆H₅COCH₃ | 5-6 | 70 |

| 4 | 4-NO₂-C₆H₄CHO | C₆H₅COCH₃ | 5-6 | 73 |

Data from the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines using 30 mol% TBAHS at 80°C.[4]

Table 4: TBAHS-Catalyzed Michael Addition of Indoles to β-Nitrostyrene in Water

| Entry | Indole | Time (h) | Yield (%) |

| 1 | Indole | 5 | 94 |

| 2 | 2-Methylindole | 6 | 92 |

| 3 | 5-Methoxyindole | 5.5 | 90 |

| 4 | 5-Bromoindole | 6 | 88 |

Data from the regioselective Michael addition of indoles to β-nitrostyrene in water at room temperature with 50 mol% TBAHS.[5][6]

Experimental Protocols

Detailed methodologies for key TBAHS-catalyzed reactions are provided below. These protocols are based on published literature and are intended for research and development purposes.

General Procedure for the Synthesis of Tetrahydrobenzo[a]xanthen-11-ones

Materials:

-

β-naphthol (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Dimedone (1 mmol)

-

This compound (TBAHS) (0.10 mmol, 10 mol%)

-

Water (5 mL)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

A mixture of β-naphthol (1 mmol), an aromatic aldehyde (1 mmol), dimedone (1 mmol), and TBAHS (10 mol%) in water (5 mL) is stirred at 60°C.[3]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid product is separated by filtration.

-

The crude product is washed with water and then recrystallized from ethanol to afford the pure tetrahydrobenzo[a]xanthen-11-one.[3]

General Procedure for the Synthesis of 2,4,6-Triarylpyridines

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Acetophenone (2.0 mmol)

-

Ammonium acetate (1.3 mmol)

-

This compound (TBAHS) (0.30 mmol, 30 mol%)

-

Ethanol

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

A mixture of an aromatic aldehyde (1.0 mmol), an acetophenone (2.0 mmol), ammonium acetate (1.3 mmol), and TBAHS (30 mol%) is heated at 80°C under solvent-free conditions for 5-6 hours.[4]

-

Reaction progress is monitored by TLC.

-

After completion, hot ethanol is added to the reaction mixture, and it is filtered.

-

The filtrate is concentrated, and the resulting residue is purified by column chromatography on silica gel using hexane as the eluent to yield the pure 2,4,6-triarylpyridine.[4]

General Procedure for the Michael Addition of Indoles to β-Nitrostyrene

Materials:

-

Indole (4.2 mmol)

-

β-nitrostyrene (4.2 mmol)

-

This compound (TBAHS) (2.1 mmol, 50 mol%)

-

Water (15 mL)

-

Ethyl acetate

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

A mixture of indole (4.2 mmol), β-nitrostyrene (4.2 mmol), and TBAHS (50 mol%) is stirred in water (15 mL) at room temperature.[5]

-

The reaction is monitored by TLC analysis.

-

Upon completion, the reaction mixture is extracted with ethyl acetate (2 x 30 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (ethyl acetate-petroleum ether, 10:90) to give the pure 3-substituted indole.[5]

General Procedure for the Selective N1-Alkylation of 3,4-Dihydropyrimidine-2(1H)-ones

Materials:

-

3,4-Dihydropyrimidine-2(1H)-one (1 mmol)

-

Alkyl halide (1.2 mmol)

-

This compound (TBAHS) (0.1 mmol, 10 mol%)

-

50% aqueous NaOH

-

Standard laboratory glassware

Procedure:

-

A mixture of the 3,4-dihydropyrimidine-2(1H)-one, alkyl halide, TBAHS, and 50% aqueous NaOH is stirred under solvent-less conditions at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by adding water and extracting with a suitable organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography. (This is a generalized procedure based on the abstract, as the full experimental text was not available).[1]

Visualizing the Catalytic Mechanism

The dual functionality of TBAHS can be visualized through catalytic cycle diagrams. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms for both phase-transfer and acid-catalyzed pathways.

Phase-Transfer Catalysis Cycle

Caption: Generalized phase-transfer catalytic cycle of TBAHS.

Brønsted Acid Catalysis Cycle

Caption: Brønsted acid catalytic cycle involving the hydrogensulfate anion.

Conclusion: A Versatile Tool for Modern Synthesis

The catalytic activity of this compound is a powerful illustration of synergistic functionality within a single molecule. The interplay between the lipophilic cation, facilitating phase transfer, and the hydrogensulfate anion, acting as an organic-soluble proton source, provides a robust and versatile catalytic system. This dual-role mechanism enables a broad range of applications in organic synthesis, particularly in the development of pharmaceuticals and other high-value chemical entities. Understanding the intricacies of the hydrogensulfate anion's role is paramount for optimizing existing synthetic routes and for the rational design of new, efficient catalytic processes. As the demand for greener and more efficient chemical manufacturing grows, the application of well-understood, multifunctional catalysts like TBAHS will undoubtedly continue to expand.

References

- 1. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrabutylammonium Hydrogen Sulfate|Purity [benchchem.com]

- 3. cbijournal.com [cbijournal.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. ias.ac.in [ias.ac.in]

- 6. discovery.researcher.life [discovery.researcher.life]

Tetrabutylammonium Hydrogen Sulfate (TBAHS): A Versatile Protic Acid Catalyst in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium hydrogen sulfate (TBAHS) has emerged as a highly efficient and versatile catalyst in a wide array of organic transformations. Its unique structure, combining a lipophilic quaternary ammonium cation with a protic hydrogen sulfate anion, allows it to function effectively as both a phase-transfer catalyst and a mild, reusable Brønsted acid. This dual catalytic role, coupled with its operational simplicity, low toxicity, and often environmentally benign reaction conditions, has positioned TBAHS as a valuable tool in the synthesis of diverse and complex organic molecules, including various heterocyclic scaffolds of medicinal importance. This guide provides a comprehensive overview of the applications of TBAHS as a protic acid catalyst, focusing on key organic reactions, detailed experimental protocols, quantitative data, and mechanistic insights.

Core Principles of TBAHS Catalysis

The catalytic activity of TBAHS is primarily attributed to the hydrogen sulfate (HSO₄⁻) anion, which acts as a proton donor. The large, bulky tetrabutylammonium cation ensures solubility in organic solvents, effectively transporting the catalytically active HSO₄⁻ anion into the organic phase where the reaction occurs.[1] In this non-aqueous environment, the HSO₄⁻ anion can readily donate a proton to activate substrates, initiating a cascade of chemical events. This mode of action is particularly advantageous in reactions requiring acid catalysis but are sensitive to strong, corrosive mineral acids.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry. TBAHS has proven to be an exceptional catalyst for various MCRs, offering high yields and simplified purification procedures.

Synthesis of 2,4,6-Triarylpyridines (Hantzsch Pyridine Synthesis)

TBAHS efficiently catalyzes the one-pot, three-component synthesis of 2,4,6-triarylpyridines from an aldehyde, an acetophenone, and ammonium acetate.[2] This reaction, a variation of the Hantzsch pyridine synthesis, proceeds under solvent-free conditions, highlighting the green chemistry aspects of TBAHS catalysis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

A mixture of benzaldehyde (1.0 mmol), acetophenone (2.0 mmol), ammonium acetate (1.3 mmol), and TBAHS (30 mol%) is heated at 120 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, hot ethanol is added to the reaction mixture, and the solution is filtered. The filtrate is then concentrated, and the resulting residue is purified by column chromatography on silica gel using hexane as the eluent to yield the pure 2,4,6-triphenylpyridine.[2]

Table 1: TBAHS-Catalyzed Synthesis of 2,4,6-Triarylpyridines

| Entry | Aldehyde (Ar¹) | Acetophenone (Ar²) | Time (h) | Yield (%) |

| 1 | C₆H₅ | C₆H₅ | 5 | 70 |

| 2 | 4-ClC₆H₄ | C₆H₅ | 5 | 75 |

| 3 | 4-ClC₆H₄ | 4-ClC₆H₄ | 5 | 72 |

| 4 | 4-BrC₆H₄ | C₆H₅ | 6 | 68 |

| 5 | 4-CH₃C₆H₄ | C₆H₅ | 5 | 70 |

| 6 | 4-OCH₃C₆H₄ | C₆H₅ | 6 | 72 |

| 7 | 4-CH₃C₆H₄ | 4-ClC₆H₄ | 5 | 75 |

| 8 | 4-OHC₆H₄ | C₆H₅ | 6 | 65 |

| 9 | 2-OHC₆H₄ | C₆H₅ | 6 | 68 |

Data sourced from Reddy et al.[2]

Proposed Catalytic Pathway for 2,4,6-Triarylpyridine Synthesis

Synthesis of Tetrahydrobenzo[a]xanthen-11-ones

TBAHS serves as an excellent catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[a]xanthen-11-ones from an aldehyde, β-naphthol, and dimedone in an aqueous medium.[1] This method is environmentally friendly and provides high yields of the desired products.

Experimental Protocol: Synthesis of 12-(4-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one

A mixture of β-naphthol (1 mmol), 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), and TBAHS (10 mol%) in water (5 mL) is stirred at 60 °C. The progress of the reaction is monitored by TLC. After completion, the solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.[1]

Table 2: TBAHS-Catalyzed Synthesis of Tetrahydrobenzo[a]xanthen-11-ones

| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |

| 1 | C₆H₅ | 180 | 92 |

| 2 | 4-ClC₆H₄ | 150 | 90 |

| 3 | 4-CH₃C₆H₄ | 210 | 88 |

| 4 | 4-OCH₃C₆H₄ | 240 | 85 |

| 5 | 4-NO₂C₆H₄ | 120 | 95 |

| 6 | 3-NO₂C₆H₄ | 135 | 93 |

| 7 | 2-ClC₆H₄ | 180 | 87 |

Data sourced from Diwan et al.[1]

Proposed Catalytic Pathway for Tetrahydrobenzo[a]xanthen-11-one Synthesis

Michael Addition Reactions

TBAHS is an effective catalyst for the Michael addition of various nucleophiles to α,β-unsaturated compounds. Its ability to function in aqueous media makes it a green alternative to traditional catalysts.

Michael Addition of Indoles to Nitroolefins

The conjugate addition of indoles to electron-deficient olefins, such as β-nitrostyrene, is efficiently catalyzed by TBAHS in water at room temperature.[3] This reaction proceeds with high regioselectivity, affording the 3-substituted indole derivatives in good to excellent yields.

Experimental Protocol: Synthesis of 3-(2-nitro-1-phenylethyl)-1H-indole

A mixture of indole (4.2 mmol), β-nitrostyrene (4.2 mmol), and TBAHS (50 mol%) is stirred in water (15 mL) at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under vacuum. The crude product is purified by column chromatography on silica gel (ethyl acetate/petroleum ether, 10:90) to give the pure product.[3]

Table 3: TBAHS-Catalyzed Michael Addition of Indoles to Nitroolefins

| Entry | Indole | Nitroolefin (Ar) | Time (h) | Yield (%) |

| 1 | Indole | C₆H₅ | 5.0 | 96 |

| 2 | Indole | 4-ClC₆H₄ | 4.5 | 98 |

| 3 | Indole | 4-OCH₃C₆H₄ | 6.0 | 92 |

| 4 | Indole | 4-NO₂C₆H₄ | 4.0 | 99 |

| 5 | 2-Methylindole | C₆H₅ | 5.5 | 94 |

| 6 | 5-Methoxyindole | C₆H₅ | 5.0 | 95 |

Data sourced from Damodiran et al.[3]

Proposed Catalytic Pathway for Michael Addition of Indole

Synthesis of Other Biologically Active Heterocycles

The utility of TBAHS extends to the synthesis of a variety of other heterocyclic systems with potential pharmaceutical applications.

N-Alkylation of 3,4-Dihydropyrimidine-2(1H)-ones

TBAHS, in the presence of a base like aqueous NaOH, facilitates the selective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones under solvent-free, phase-transfer catalytic conditions. This method is tolerant of various substituents on the pyrimidinone ring.[4]

Synthesis of Pyrano[2,3-c]pyrazoles

TBAHS has been successfully employed as a green catalyst in the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles from ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aromatic aldehydes in an ethanol-water solvent system.

Conclusion